molecular formula C14H11NO6 B12576221 Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester CAS No. 302606-04-8

Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester

Cat. No.: B12576221
CAS No.: 302606-04-8
M. Wt: 289.24 g/mol
InChI Key: MKYGMVOKULQJBW-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid moiety, a hydroxy group, and a nitrooxy methyl ester group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester typically involves the esterification of 2-hydroxybenzoic acid with 3-[(nitrooxy)methyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester undergoes various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized to form nitro compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitrobenzoic acids, alcohols, and substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s potential biological activities are studied for their effects on cellular processes.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy group can release nitric oxide (NO), which plays a role in various physiological processes. The hydroxy and ester groups can interact with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Salicylic acid: Similar structure but lacks the nitrooxy group.

    3-Nitrosalicylic acid: Contains a nitro group instead of a nitrooxy group.

    2-Hydroxybenzoic acid: Lacks the ester and nitrooxy groups.

Uniqueness

Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester is unique due to the presence of the nitrooxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-(nitrooxymethyl)phenyl] 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6/c16-13-7-2-1-6-12(13)14(17)21-11-5-3-4-10(8-11)9-20-15(18)19/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYGMVOKULQJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)CO[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274360
Record name Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302606-04-8
Record name Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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